3-Azidopyrrolidine hydrochloride
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Overview
Description
3-Azidopyrrolidine hydrochloride: is a chemical compound with the molecular formula C4H9ClN4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The azido group (-N3) attached to the pyrrolidine ring makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidopyrrolidine hydrochloride typically involves the azidation of pyrrolidine derivatives. One common method is the reaction of pyrrolidine with sodium azide in the presence of a suitable solvent and catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the reaction conditions. The product is then purified through crystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 3-Azidopyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide, solvents like DMF or DMSO, and catalysts.
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Alkyne derivatives, copper(I) catalysts.
Major Products Formed:
Substitution: Various substituted pyrrolidines.
Reduction: 3-Aminopyrrolidine;hydrochloride.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemistry: 3-Azidopyrrolidine hydrochloride is used as a building block in organic synthesis. It is particularly valuable in click chemistry for the synthesis of triazole-containing compounds .
Biology: In biological research, this compound is used to study the effects of azido groups on biological systems. It is also employed in the synthesis of bioactive molecules .
Medicine: It is used to synthesize compounds with potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Azidopyrrolidine hydrochloride involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems. The compound can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
3-Azido-D-alanine;hydrochloride: Another azido-containing compound used in similar applications.
Pyrrolidine: The parent compound without the azido group, used widely in organic synthesis.
Uniqueness: 3-Azidopyrrolidine hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and applications. Its ability to participate in click chemistry and bioorthogonal reactions sets it apart from other pyrrolidine derivatives .
Properties
CAS No. |
1820922-58-4; 1909318-65-5 |
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Molecular Formula |
C4H9ClN4 |
Molecular Weight |
148.59 |
IUPAC Name |
3-azidopyrrolidine;hydrochloride |
InChI |
InChI=1S/C4H8N4.ClH/c5-8-7-4-1-2-6-3-4;/h4,6H,1-3H2;1H |
InChI Key |
VFOHLJPJWGHMGU-UHFFFAOYSA-N |
SMILES |
C1CNCC1N=[N+]=[N-].Cl |
solubility |
not available |
Origin of Product |
United States |
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